molecular formula C16H11FN4OS2 B2546705 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1170556-59-8

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2546705
CAS No.: 1170556-59-8
M. Wt: 358.41
InChI Key: FYIKHHBGWRLNFN-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-fluorobenzo[d]thiazol group at the N1 position and a thiophene-2-carboxamide moiety at the C5 position. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS2/c1-9-8-13(18-15(22)12-6-3-7-23-12)21(20-9)16-19-14-10(17)4-2-5-11(14)24-16/h2-8H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIKHHBGWRLNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form thiophene-2-carboxylic acid.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Thiophene-2-carboxylic acid

  • Reduction: Pyrazoline derivatives

  • Substitution: Various substituted benzo[d]thiazoles

Scientific Research Applications

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer agents.

  • Material Science: Its unique structure makes it a candidate for use in organic electronic materials.

  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being targeted.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Notes
Target Compound : N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Pyrazole 4-fluorobenzo[d]thiazol (N1), thiophene-2-carboxamide (C5) ~388* N/A Fluorine enhances electronegativity
5f () Pyrazole 2-methoxyphenyl (N1), 5-methyl-3-phenylisoxazole-4-carboxamide (C5) 388 172–174 Methoxy group improves solubility
5h () Pyrazole 2-methoxyphenyl (N1), nicotinamide (C5) 308 160–162 Nicotinamide may enhance bioavailability
18a () Pyrazole-thiophene hybrid Benzo[d]imidazolyl (N4), methylthio (C3), cyano- and amino-thiophene (C5) ~500† N/A Cyano/amino groups increase reactivity
Thiophene Fentanyl () Piperidine-thiophene Phenyl (N1), thiophene-2-carboxamide (C4) ~394‡ N/A Scheduled opioid; regulatory caution

*Estimated based on formula.
†Approximated from synthesis protocol.
‡Calculated from empirical formula.

Key Observations:
  • Melting Points : Analogs with aromatic carboxamides (e.g., 5f, 5h) exhibit moderate melting points (160–174°C), suggesting crystalline stability. The target compound’s fluorobenzo[d]thiazol may elevate its melting point, though data are lacking.

Biological Activity

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has a molecular formula of C19H18FN5OS. The presence of the fluorobenzo[d]thiazole moiety and the thiophene ring suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, thiazole derivatives have been shown to act as inhibitors of protein interacting with NIMA (Pin1), which is a promising target in cancer therapy .
  • Reactive Oxygen Species (ROS) Induction : Similar compounds have been reported to induce ROS production, leading to apoptosis in cancer cells. This mechanism is critical for the anticancer effects observed in related compounds .
  • Cell Cycle Arrest : Evidence suggests that the compound may induce G2/M phase arrest in cancer cells, contributing to its antiproliferative effects .

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties:

  • In vitro studies : Compounds with similar scaffolds have demonstrated potent activity against various cancer cell lines, including breast and liver cancer cells, with low cytotoxicity towards normal cells. For example, thiazole derivatives were found to possess high antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
CompoundTargetIC50 Value (µM)Effect
Thiazole Derivative APin15.38Inhibitory
Thiazole Derivative BCancer Cells10.0Antiproliferative

Antimicrobial Activity

Some thiazole derivatives have also shown antimicrobial properties, making them candidates for further development as antimicrobial agents. The structural modifications play a significant role in enhancing their activity against pathogens.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as fluorine at specific positions on the aromatic ring, enhances biological activity. The introduction of various substituents on the pyrazole and thiophene rings can significantly influence the compound's potency and selectivity.

Case Studies

  • Thiazole Derivatives Against Cancer : A study focused on a series of thiazole derivatives demonstrated their effectiveness as Pin1 inhibitors, leading to reduced cell proliferation in cancer models. The study highlighted specific structural features that contributed to their potency .
  • Antimalarial Activity : Another investigation into thiazole analogs revealed promising results against Plasmodium falciparum, suggesting that modifications in the amide group linked to the thiazole ring are critical for enhancing antimalarial activity .

Q & A

Q. How can discrepancies in biological activity data across studies be addressed?

  • Answer : Standardize assay protocols (e.g., consistent inoculum size in antimicrobial tests) and validate compound purity via HPLC. For example, highlighted pH-dependent antimicrobial activity, emphasizing controlled experimental conditions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectral data with computational tools (e.g., Gaussian for IR simulations) and replicate reactions to confirm yields .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize solvent, temperature, and catalyst interactions .

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